molecular formula C15H22O4 B14318351 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one CAS No. 112712-27-3

5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one

Cat. No.: B14318351
CAS No.: 112712-27-3
M. Wt: 266.33 g/mol
InChI Key: VDEYPXGQYYSIGX-UHFFFAOYSA-N
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Description

5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one is an organic compound with the molecular formula C15H22O4 It is characterized by the presence of a hydroxy group, two methoxy groups, a methyl group, and a phenyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is typically carried out at room temperature and requires several hours to complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-phenyl-1-pentanone
  • N-Cyclohexyl-2-nitro-6-prop-2-enylcyclohexan-1-imine
  • 3-Allyl-1-nitro-1-cyclohexene

Uniqueness

5-Hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one is unique due to the combination of its functional groups and the specific arrangement of atoms

Properties

CAS No.

112712-27-3

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

5-hydroxy-6,6-dimethoxy-5-methyl-1-phenylhexan-3-one

InChI

InChI=1S/C15H22O4/c1-15(17,14(18-2)19-3)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,14,17H,9-11H2,1-3H3

InChI Key

VDEYPXGQYYSIGX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CCC1=CC=CC=C1)(C(OC)OC)O

Origin of Product

United States

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